molecular formula C3H5N5O B1296314 2-(1h-Tetrazol-1-yl)acetamide CAS No. 26476-16-4

2-(1h-Tetrazol-1-yl)acetamide

Cat. No. B1296314
CAS RN: 26476-16-4
M. Wt: 127.11 g/mol
InChI Key: RICZCZUKMDBBBR-UHFFFAOYSA-N
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Description

“2-(1h-Tetrazol-1-yl)acetamide” is a chemical compound that has gained considerable attention in scientific research due to its unique properties and potential applications .


Synthesis Analysis

A convenient synthetic approach to similar compounds involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Another method involves the use of Ullmann-type reactions with various precursors, acyl-heteroarylamines, or pyrazoles of interest for pharmacomodulation .


Molecular Structure Analysis

The molecular formula of “2-(1h-Tetrazol-1-yl)acetamide” is C3H5N5O . The average mass is 127.105 Da, and the monoisotopic mass is 127.049408 Da .


Chemical Reactions Analysis

Ullmann-type reactions are becoming a major tool in medicinal chemistry . These Copper-catalyzed reactions with various precursors, acyl-heteroarylamines, or pyrazoles offer new disconnection approaches to compounds of interest .

Scientific Research Applications

Analgesic Activity Investigation

A study by Kaplancıklı et al. (2012) synthesized some acetamide derivatives, including 2-(1H-Tetrazol-1-yl)acetamide analogs, to explore their analgesic activities. The compounds were tested for their efficacy against various nociceptive stimuli, showing significant analgesic properties without adversely affecting motor coordination in mice. This suggests a potential therapeutic application of 2-(1H-Tetrazol-1-yl)acetamide derivatives in pain management Kaplancıklı et al., 2012.

DNA-Binding and Antioxidant Properties

Reddy et al. (2016) investigated the copper complexes of pyridyl–tetrazole ligands with pendant amide arms, including derivatives of 2-(1H-Tetrazol-1-yl)acetamide. These complexes demonstrated significant binding affinity to calf thymus DNA and exhibited antioxidant properties. The study highlights the potential of 2-(1H-Tetrazol-1-yl)acetamide derivatives in DNA interaction studies and their antioxidant capabilities Reddy et al., 2016.

Anticancer Agent Development

Evren et al. (2019) synthesized thiazole derivatives incorporating 2-(1H-Tetrazol-1-yl)acetamide and evaluated their anticancer activities. One particular compound demonstrated high selectivity and potency against human lung adenocarcinoma cells, suggesting the potential of 2-(1H-Tetrazol-1-yl)acetamide derivatives as anticancer agents Evren et al., 2019.

Coordination Polymers and Structural Topologies

Liao et al. (2013) explored the formation of coordination polymers from divalent transition metal salts and tetrazole-yl acylamide ligands, such as N-(1H-tetrazol-5-yl)acetamide. The study provided insights into how the metal centers and side-groups influence the structural topologies and symmetries of the resulting coordination polymers, which could have implications in materials science Liao et al., 2013.

Homogeneous and Heterogenised Catalysts

Serafimidou et al. (2008) synthesized an acetamide derivative with terminal imidazole rings and evaluated manganese(II) complexes of this biomimetic ligand, including those derived from 2-(1H-Tetrazol-1-yl)acetamide, as catalysts for alkene epoxidation. This research underscores the potential of 2-(1H-Tetrazol-1-yl)acetamide derivatives in catalysis, particularly in environmentally friendly oxidation reactions Serafimidou et al., 2008.

Safety And Hazards

While the exact safety and hazards of “2-(1h-Tetrazol-1-yl)acetamide” are not explicitly stated in the sources, it’s important to handle all chemical compounds with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future directions of “2-(1h-Tetrazol-1-yl)acetamide” could involve further exploration of its potential applications in various fields. The synthesis of novel compounds and evaluation of their antioxidant activity is one such direction .

properties

IUPAC Name

2-(tetrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2,(H2,4,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICZCZUKMDBBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301220
Record name 2-(1h-tetrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1h-Tetrazol-1-yl)acetamide

CAS RN

26476-16-4
Record name NSC141861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1h-tetrazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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